molecular formula C11H19NO3 B1485508 trans-2-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}cyclobutan-1-ol CAS No. 2166300-83-8

trans-2-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}cyclobutan-1-ol

Cat. No.: B1485508
CAS No.: 2166300-83-8
M. Wt: 213.27 g/mol
InChI Key: VTDVAFMZMNMPQK-NXEZZACHSA-N
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Description

trans-2-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}cyclobutan-1-ol: is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of atoms, which includes a cyclobutane ring fused to a spirocyclic system containing both oxygen and nitrogen atoms. The presence of these heteroatoms within the spirocyclic framework imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}cyclobutan-1-ol typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-piperazinone with [4,5’-bithiazole]-2-carbonyl chloride, followed by cyclization and subsequent functional group modifications . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized synthetic routes to enhance efficiency and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to maintain consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the nitrogen or oxygen atoms within the spirocyclic structure, potentially yielding amines or alcohols.

    Substitution: The spirocyclic framework allows for various substitution reactions, where functional groups can be replaced or modified under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while reduction could produce spirocyclic amines.

Scientific Research Applications

Chemistry: The unique structure of trans-2-{1,4-Dioxa-8-azaspiro[45]decan-8-yl}cyclobutan-1-ol makes it a valuable intermediate in organic synthesis

Biology and Medicine: In biological research, this compound may serve as a scaffold for the development of new drugs. Its spirocyclic structure can interact with various biological targets, making it a candidate for studying enzyme inhibition or receptor binding.

Industry: Industrially, the compound can be used in the synthesis of polymers or as a precursor for the production of specialty chemicals. Its stability and reactivity profile make it suitable for various applications in chemical manufacturing.

Comparison with Similar Compounds

Uniqueness: What sets trans-2-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}cyclobutan-1-ol apart is its specific combination of a cyclobutane ring with a spirocyclic system containing both oxygen and nitrogen atoms. This unique arrangement provides distinct reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

(1R,2R)-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c13-10-2-1-9(10)12-5-3-11(4-6-12)14-7-8-15-11/h9-10,13H,1-8H2/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTDVAFMZMNMPQK-NXEZZACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1N2CCC3(CC2)OCCO3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]1N2CCC3(CC2)OCCO3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-2-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}cyclobutan-1-ol
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trans-2-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}cyclobutan-1-ol
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trans-2-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}cyclobutan-1-ol
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trans-2-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}cyclobutan-1-ol
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trans-2-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}cyclobutan-1-ol
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trans-2-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}cyclobutan-1-ol

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